6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide
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Overview
Description
6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of 6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of reagents such as hydrazine, phenyl hydrazine, and urea . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to evaluate its efficacy and safety as a therapeutic agent for cancer treatment.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar compounds to 6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide include other pyrimidine derivatives that also act as kinase inhibitors. Some examples are:
Ibrutinib: A well-known kinase inhibitor used in the treatment of B-cell cancers.
Umbralisib: Another kinase inhibitor currently in clinical trials for the treatment of lymphomas.
Compared to these compounds, this compound may offer unique advantages in terms of selectivity and potency, although further research is needed to fully understand its potential.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-25-16-9-5-8-15(10-16)22-19(23)17-11-18(21-13-20-17)24-12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZQGDYPZLKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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